2-Chloro-1,2-di-p-tolyl-ethanone
Description
Contextualization within α-Haloketone Chemistry
Alpha-haloketones are a well-established class of compounds in organic chemistry, recognized for their high reactivity and versatility as building blocks. nih.gov The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual electrophilicity allows α-haloketones to react with a wide variety of nucleophiles, leading to the formation of diverse molecular architectures. nih.gov
The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov This makes them potent alkylating agents. wikipedia.org They are key precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, which are important scaffolds in medicinal chemistry. wikipedia.orgnih.gov The reactions of α-haloketones are numerous and include nucleophilic substitution, elimination, and rearrangement reactions like the Favorskii rearrangement. nih.govwikipedia.org
Significance of Diaryl Ethanone (B97240) Scaffolds in Synthetic Design
The diaryl ethanone scaffold, which forms the core of 2-Chloro-1,2-di-p-tolyl-ethanone, is a privileged structure in medicinal and agrochemical research. nih.gov This structural motif, consisting of two aryl groups attached to an ethanone backbone, is found in numerous biologically active compounds. Diaryl ether derivatives, for instance, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govrsc.org
The versatility of the diaryl scaffold lies in the ability to modify the aryl rings with various substituents, thereby fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets. The pyrazolo[4,3-c]quinoline ring system, another related heterocyclic structure, has also shown promise as an anticancer and anti-inflammatory agent. researchgate.net Similarly, arylidene indanone scaffolds, which can be considered rigid analogs of chalcones, have been explored for their potential in treating Alzheimer's disease and cancer. researchgate.netrsc.org
Overview of Current Research Trajectories and Identified Gaps pertaining to this compound
Current research on α-haloketones is focused on developing greener, more efficient, and versatile synthetic protocols. mdpi.comnih.gov While there is a wealth of information on the synthesis and reactivity of α-haloketones in general, specific and detailed research on this compound is less abundant. Much of the available information is scattered across various sources, and comprehensive reviews dedicated to this particular compound are lacking.
A significant portion of the research on related compounds, such as 2-chloro-1-p-tolyl-ethanone, highlights their utility as precursors for fungicides and antibacterial agents. chemicalbook.com For instance, this compound is used in the synthesis of clinafloxacin (B351) triazole hybrids, which exhibit antifungal and antibacterial activity. chemicalbook.com It has also been found to inhibit pyruvate (B1213749) dehydrogenase, suggesting potential therapeutic applications in conditions like diabetes and ischemia. chemicalbook.comsmolecule.com
However, a clear research gap exists in the detailed exploration of the specific reactivity and synthetic applications of this compound itself. While its structural components suggest significant potential, dedicated studies to unlock this potential are needed. Future research should focus on a systematic investigation of its reaction scope with a wide range of nucleophiles and its utility in the synthesis of novel heterocyclic and carbocyclic systems. Furthermore, a thorough evaluation of its biological activity profile is warranted to identify potential applications in medicinal and agricultural chemistry.
Below is a table summarizing the key properties of the closely related compound, 2-Chloro-1-p-tolyl-ethanone, which provides a useful reference point for understanding the potential characteristics of this compound.
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Melting Point | 55.0 to 59.0 °C |
| Boiling Point | 258.5 °C at 760 mmHg |
| Flash Point | 125.1 °C |
| Purity | ≥95% |
| Appearance | White to Light yellow powder to crystal |
| CAS Number | 4209-24-9 |
| This data is for 2-Chloro-1-p-tolyl-ethanone and is provided for comparative purposes. scbt.comtcichemicals.comlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,2-bis(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSZLIKQWMSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397472 | |
| Record name | 2-Chloro-1,2-di-p-tolyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71193-32-3 | |
| Record name | 2-Chloro-1,2-di-p-tolyl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for 2 Chloro 1,2 Di P Tolyl Ethanone
Reactions Involving Aromatic Moieties
The two p-tolyl groups in 2-Chloro-1,2-di-p-tolyl-ethanone offer significant opportunities for derivatization through reactions that target the aromatic rings. These reactions can be broadly categorized into electrophilic aromatic substitution and cross-coupling reactions of pre-functionalized analogues.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the substitution patterns can be predicted based on the directing effects of the substituents on the p-tolyl rings. In this molecule, each tolyl ring is substituted with a methyl group and a larger chloro-ethanone-tolyl group.
The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect and hyperconjugation. The chloro-ethanone-tolyl substituent, on the other hand, is a deactivating, meta- directing group due to the electron-withdrawing nature of the carbonyl group. When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect generally dominates.
Therefore, for each p-tolyl ring, the methyl group will direct incoming electrophiles to the positions ortho to it. Since the para position is already occupied by the rest of the molecule, electrophilic attack is expected to occur at the two equivalent ortho positions relative to the methyl group.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on a p-Tolyl Ring of this compound
| Reaction | Electrophile | Reagents | Predicted Position of Substitution |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho to the methyl group |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho to the methyl group |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | ortho to the methyl group |
It is important to note that steric hindrance from the bulky chloro-ethanone-tolyl group might influence the regioselectivity of the substitution.
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent this compound does not have a suitable leaving group on its aromatic rings for direct cross-coupling, pre-functionalized derivatives (e.g., with a bromo or iodo group on one or both tolyl rings) could readily participate in such reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used for this purpose. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of partners.
Table 2: Potential Cross-Coupling Reactions of a Pre-functionalized (Bromo) Derivative of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | C(aryl)-C(aryl) | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C(aryl)-C(alkenyl) | Alkenyl-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | C(aryl)-C(alkynyl) | Alkynyl-substituted derivative |
These reactions would allow for the introduction of a wide range of substituents onto the aromatic framework, leading to a diverse library of derivatives.
Cyclization Reactions for the Synthesis of Heterocyclic Frameworks
The reactive α-chloro ketone functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through carefully chosen reaction partners and conditions, a variety of ring systems can be constructed.
β-Lactams, four-membered cyclic amides, are a core structural motif in many important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for their preparation. baranlab.org While this compound is not a ketene, it can be a precursor to one or participate in related reactions. For instance, treatment with a non-nucleophilic base could potentially generate a ketene intermediate in situ which could then be trapped by an imine.
Alternatively, α-haloketones can react with imines in the presence of a suitable base to form β-lactams. The reaction of desyl chloride (2-chloro-1,2-diphenylethanone), a close structural analog, with various imines in the presence of a base like triethylamine (B128534) is a known route to β-lactams. nih.gov By analogy, this compound is expected to react similarly.
Table 3: Plausible Synthesis of β-Lactam Derivatives from this compound
| Imine Reactant | Base | Expected Product |
|---|---|---|
| N-benzylidene-aniline | Triethylamine | 1,3,4-triphenyl-4-(p-tolyl)-3-(p-toluoyl)azetidin-2-one |
The stereochemistry of the resulting β-lactam would depend on the specific reaction conditions and the nature of the substituents on the imine.
Triazoles: 1,2,3-Triazoles can be synthesized from α-haloketones through various routes. One common method involves the reaction with sodium azide (B81097) to form an α-azido ketone, which can then undergo a Huisgen cycloaddition with an alkyne. libretexts.org Alternatively, a one-pot reaction of this compound with an amine and an azide source could lead to substituted triazoles. For example, the reaction of desyl chloride with 1,2,4-triazole (B32235) in the presence of sodium hydride has been reported to yield 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones. nih.gov
Pyridines: The Hantzsch pyridine (B92270) synthesis is a well-known method for preparing dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). While not a direct application of this compound, its derivatives could potentially be used in related pyridine syntheses. The Guareschi-Thorpe condensation is another route to substituted pyridines, involving the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. mdpi.com
Naphthyridines: Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms. Their synthesis often involves the condensation of aminopyridines with β-dicarbonyl compounds or their equivalents. nih.gov For instance, 3-aminopyridine (B143674) can be reacted with a 1,3-diketone to form a naphthyridine ring system. While this compound is not a 1,3-dicarbonyl compound, it could be chemically modified to an appropriate precursor for such a cyclization.
The structure of this compound, with its two aromatic rings, is well-suited for intramolecular cyclization reactions to form fused polycyclic systems. A prominent example is the intramolecular Friedel-Crafts reaction. sigmaaldrich.com If one of the tolyl rings is sufficiently activated, it can undergo electrophilic attack by a carbocation or an acylium ion generated from the other part of the molecule.
For instance, conversion of the chloro group to a better leaving group and generation of a carbocation at the α-position could lead to an intramolecular electrophilic attack on the adjacent tolyl ring, resulting in a cyclized product. Similarly, if a carboxylic acid functionality were introduced on one of the tolyl rings, an intramolecular Friedel-Crafts acylation could be envisioned to form a new ring.
Table 4: Potential Intramolecular Cyclization Pathways for Derivatives of this compound
| Reaction Type | Required Modification of Starting Material | Potential Product Scaffold |
|---|---|---|
| Intramolecular Friedel-Crafts Alkylation | Generation of a carbocation at the α-carbon | Dihydro-phenanthrene or related fused ring system |
These intramolecular cyclizations offer a powerful strategy for the synthesis of novel and complex molecular architectures from a relatively simple starting material.
Radical Reactions and Single Electron Transfer Processes
The chemical behavior of this compound in radical reactions is largely governed by the homolytic cleavage of the C-Cl bond. This process can be initiated by photolysis, thermolysis, or through single electron transfer from a suitable donor. The resulting α-keto radical is a key intermediate that can undergo a variety of subsequent reactions.
Photochemical Initiation:
Irradiation of this compound with ultraviolet light is expected to induce homolytic cleavage of the carbon-chlorine bond, generating a 1,2-di-p-tolyl-2-oxoethyl radical and a chlorine radical. This process is analogous to the well-studied photochemistry of desyl chloride (2-chloro-1,2-diphenylethanone). The generated radical pair can then undergo several competing reactions within the solvent cage, including recombination to the starting material, or escape from the cage to react with other species.
Single Electron Transfer (SET) Initiation:
Single electron transfer to this compound from a one-electron reducing agent, such as a metal or a photoexcited electron donor, would lead to the formation of a radical anion. This intermediate is expected to rapidly fragment by expelling a chloride ion to generate the 1,2-di-p-tolyl-2-oxoethyl radical.
Subsequent Radical Reactions:
The 1,2-di-p-tolyl-2-oxoethyl radical, once formed, can participate in a range of radical reactions, including:
Hydrogen Atom Abstraction: In the presence of a suitable hydrogen atom donor, the radical can abstract a hydrogen atom to form 1,2-di-p-tolylethanone.
Dimerization: Two radicals can couple to form 1,2,3,4-tetra-p-tolyl-1,4-butanedione.
Addition to Unsaturated Systems: The radical can add to alkenes, alkynes, or aromatic systems to form new carbon-carbon bonds.
Reductive Dehalogenation: In the presence of a reducing agent and a proton source, the radical can be further reduced and protonated to yield 1,2-di-p-tolylethanone.
The specific products formed will depend on the reaction conditions, including the solvent, the presence of radical traps or initiators, and the temperature.
Data on Analogous Systems:
While specific data for this compound is scarce, studies on the photolysis and radical reactions of desyl chloride provide valuable insights. For instance, the photolysis of desyl chloride in various solvents leads to a mixture of products arising from radical recombination, disproportionation, and reaction with the solvent.
Table of Potential Radical Reaction Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
| 1,2-di-p-tolylethanone | C₁₆H₁₆O | Hydrogen atom abstraction by the 1,2-di-p-tolyl-2-oxoethyl radical. |
| 1,2,3,4-tetra-p-tolyl-1,4-butanedione | C₃₂H₃₀O₂ | Dimerization of two 1,2-di-p-tolyl-2-oxoethyl radicals. |
It is important to note that the information presented in this section is largely based on established principles of radical chemistry and analogies to similar compounds. Detailed experimental studies on this compound are required to confirm these predicted reaction pathways and to fully characterize the resulting products.
Mechanistic Investigations of Reactions Involving 2 Chloro 1,2 Di P Tolyl Ethanone
Elucidation of Detailed Reaction Pathways and Intermediates
The reactions of 2-chloro-1,2-di-p-tolyl-ethanone, like other α-haloketones, are characterized by the high reactivity of the carbon-chlorine bond, which is activated by the adjacent carbonyl group. nih.gov This reactivity allows for a variety of transformations, primarily nucleophilic substitution and elimination reactions.
One common pathway involves the reaction with nucleophiles. For instance, in the presence of a suitable base, this compound can undergo dehydrochlorination. The reaction likely proceeds through an E2 or E1cb mechanism, depending on the reaction conditions and the strength of the base. The initial step in an E1cb-like pathway would be the formation of an enolate intermediate, which then expels the chloride ion.
In nucleophilic substitution reactions, a nucleophile attacks the α-carbon, displacing the chloride ion. This can proceed through a direct SN2 mechanism or potentially involve the formation of a short-lived intermediate. The nature of the nucleophile and the solvent plays a significant role in determining the predominant pathway. For example, reaction with soft nucleophiles like thiolates often leads to the formation of new carbon-sulfur bonds. nih.gov
A general scheme for the reaction of this compound with a nucleophile (Nu-) can be depicted as follows:
SN2 Pathway: Nu- + p-Tolyl-C(=O)-CH(Cl)-p-Tolyl → p-Tolyl-C(=O)-CH(Nu)-p-Tolyl + Cl-
Enolate-mediated Pathway (SN2-like on the enolate): The reaction can also be envisioned to proceed through an initial enolization followed by nucleophilic attack.
Characterization of Reactive Intermediates (e.g., Enolates, Carbocations, Ketyl Radicals)
The transient species formed during reactions of this compound are key to understanding the reaction mechanism.
Enolates: In the presence of a base, the α-proton of this compound can be abstracted to form a resonance-stabilized enolate. This enolate is a crucial intermediate in many reactions, acting as a potent nucleophile itself. youtube.com The formation of the enolate is a foundational step in reactions like the Favorskii rearrangement, although this is more common for α-haloketones with an enolizable proton on the other side of the carbonyl. For this compound, the primary enolate formation would be at the carbon bearing the chlorine atom, leading to subsequent elimination or rearrangement.
Carbocations: While less common for α-haloketones under typical nucleophilic conditions, the formation of a carbocationic intermediate at the α-position is conceivable under specific conditions, such as in the presence of a strong Lewis acid. The stability of such a carbocation would be influenced by the electron-donating p-tolyl groups. However, direct SN1-type reactions are generally not favored due to the electron-withdrawing nature of the adjacent carbonyl group.
Ketyl Radicals: Under reductive conditions, such as treatment with a single-electron donor (e.g., a metal like zinc or samarium(II) iodide), this compound can accept an electron to form a ketyl radical anion. This intermediate is characterized by having both a radical and an anionic center. The initial ketyl radical can then undergo further reduction or couple with another radical. The subsequent loss of the chloride ion can lead to the formation of an enolate radical or a vinyl radical, which can then participate in further reactions.
Studies on Electron Transfer Mechanisms
Electron transfer processes are fundamental to many reactions of this compound, particularly in electrochemical reductions and reactions with reducing agents. The presence of the carbonyl group and the chlorine atom makes the molecule susceptible to accepting electrons.
The electrochemical reduction of similar aromatic ketones has been studied, and it is known that these processes can involve one or two-electron transfers. um.es For this compound, the initial step would be the transfer of an electron to the carbonyl group to form a ketyl radical anion. The fate of this intermediate depends on the reaction conditions. It can be protonated, undergo a second electron transfer, or lose a chloride ion.
The general mechanism for a two-electron transfer can be described as an EE mechanism, where two consecutive electron transfers occur. um.es The relative potentials of these two transfers determine the stability of the intermediate species. In some cases, a disproportionation of the radical anion can also occur.
Transition State Analysis and Reaction Coordinate Exploration
Computational chemistry provides powerful tools for analyzing the transition states and exploring the reaction coordinates of reactions involving this compound. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net
For a typical SN2 reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The geometry would be trigonal bipyramidal around the α-carbon. The energy of this transition state determines the activation barrier for the reaction.
For reactions proceeding through an enolate intermediate, the transition state for the elimination of the chloride ion would involve the re-formation of the carbonyl double bond and the simultaneous cleavage of the C-Cl bond. Computational studies can help to elucidate the intricate details of these transition states and provide a deeper understanding of the factors that control the reaction rate and selectivity. researchgate.net
Kinetic Isotope Effects and Reaction Rate Studies
Kinetic isotope effects (KIEs) are a valuable experimental tool for probing reaction mechanisms. nih.gov By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond-breaking and bond-forming events in the rate-determining step.
For reactions of this compound, several types of KIEs could be informative:
Chlorine KIE: A primary chlorine KIE (35Cl/37Cl) would be expected if the C-Cl bond is broken in the rate-determining step. nih.gov The magnitude of the KIE can provide insights into the nature of the transition state. A significant KIE would support a mechanism where C-Cl bond cleavage is a major component of the reaction coordinate at the transition state.
Carbon KIE: A 13C KIE at the α-carbon could also provide information about changes in bonding at this center during the rate-determining step.
Deuterium (B1214612) KIE: If a reaction involves the abstraction of the α-proton in the rate-determining step, a primary deuterium KIE (kH/kD) would be observed upon replacing the α-proton with deuterium. This would be a strong indicator of an E1cb mechanism where proton abstraction is rate-limiting.
Reaction rate studies, where the concentration of reactants and products is monitored over time, can determine the rate law for a reaction. This information is crucial for deducing the molecularity of the rate-determining step and for supporting or refuting a proposed mechanism. For example, a second-order rate law for a substitution reaction would be consistent with an SN2 mechanism.
Stereochemical Control in the Synthesis and Transformations of 2 Chloro 1,2 Di P Tolyl Ethanone
Asymmetric Synthesis Approaches to Chiral Derivatives
The asymmetric synthesis of chiral derivatives of 2-chloro-1,2-di-p-tolyl-ethanone can be approached through several methodologies, primarily focusing on the enantioselective α-chlorination of a corresponding precursor or the asymmetric reduction of the ketone functionality.
One potential route involves the asymmetric α-chlorination of 1,2-di-p-tolyl-ethanone. This can be achieved using a chiral base to form a chiral enolate, which then reacts with a chlorine source. Alternatively, a chiral phase-transfer catalyst can be employed to facilitate the enantioselective chlorination.
Another approach is the stereoselective reduction of the carbonyl group of this compound to yield chiral chlorohydrins, which are valuable synthetic intermediates. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.
| Asymmetric Synthesis Approach | Reagents and Conditions | Expected Outcome |
| Asymmetric α-chlorination | 1,2-di-p-tolyl-ethanone, chiral base (e.g., a chiral lithium amide), N-chlorosuccinimide (NCS) | Enantiomerically enriched this compound |
| Catalytic Asymmetric Chlorination | 1,2-di-p-tolyl-ethanone, chiral phase-transfer catalyst, source of Cl+ | Enantiomerically enriched this compound |
| Asymmetric Ketone Reduction | This compound, chiral borane (B79455) reagents (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) | Enantiomerically enriched (1R,2S)- or (1S,2R)-2-chloro-1,2-di-p-tolyl-ethan-1-ol |
| Asymmetric Transfer Hydrogenation | This compound, chiral Ru(II) or Rh(III) catalyst, hydrogen donor (e.g., isopropanol) | Enantiomerically enriched (1R,2S)- or (1S,2R)-2-chloro-1,2-di-p-tolyl-ethan-1-ol |
Diastereoselective and Enantioselective Catalytic Transformations
Catalytic methods offer a powerful tool for the diastereoselective and enantioselective transformation of this compound. These reactions aim to create new stereocenters with a high degree of control over the relative and absolute stereochemistry.
For instance, the catalytic asymmetric reduction of the carbonyl group can lead to the formation of diastereomeric and enantiomerically enriched chlorohydrins. The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome.
Furthermore, reactions at the α-carbon, such as nucleophilic substitution of the chlorine atom, can be rendered stereoselective using chiral catalysts. These catalysts can create a chiral environment around the substrate, favoring the attack of the nucleophile from a specific face.
Influence of Chiral Catalysts and Auxiliaries on Stereoselectivity
The use of chiral catalysts and auxiliaries is fundamental to achieving high stereoselectivity in reactions involving this compound. Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can provide a well-defined chiral pocket that directs the approach of reactants. nih.gov
For example, in a catalytic reduction, a chiral ligand coordinated to a metal center can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. Similarly, a chiral auxiliary attached to a nucleophile can direct its attack on the electrophilic carbon of the C-Cl bond, resulting in a diastereoselective substitution.
| Catalyst/Auxiliary Type | Example | Application | Mode of Action |
| Chiral Metal Complex | Ru(II)-BINAP | Asymmetric Hydrogenation | The chiral ligand creates a C2-symmetric chiral environment around the metal center, leading to enantioselective reduction of the ketone. |
| Chiral Organocatalyst | Proline-derived catalysts | Asymmetric Aldol/Mannich Reactions | Forms a chiral enamine intermediate, which reacts with an electrophile in a stereocontrolled manner. |
| Chiral Auxiliary | Evans oxazolidinone | Asymmetric Alkylation | The auxiliary is covalently attached to the substrate or reagent, directing the approach of the electrophile or nucleophile to one face. |
Stereochemical Outcomes in Rearrangement and Cyclization Reactions (e.g., 1,2-Aryl Migration)
This compound is a substrate that can potentially undergo rearrangement reactions, such as the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate. nrochemistry.comwikipedia.org The stereochemistry of the starting material directly influences the stereochemistry of the product. The rearrangement is generally stereospecific, proceeding with either inversion or retention of configuration at the carbon bearing the halogen, depending on the reaction conditions and the substrate's stereochemistry. researchgate.net
In the case of this compound, treatment with a base can lead to the formation of a cyclopropanone intermediate, followed by a 1,2-aryl migration. The stereochemical outcome of such a rearrangement would be highly dependent on the initial stereochemistry at the chlorinated carbon and the conformational preferences of the intermediates.
Another potential transformation is a 1,2-aryl migration under different reaction conditions, for instance, those promoting carbocation formation. The stereochemical outcome of such migrations is often governed by the principle of suprafacial migration with retention of configuration of the migrating group.
Chiral Resolution and Separation Techniques for Enantiomers
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of the racemic this compound or its derivatives becomes necessary. fau.de Several techniques can be employed for this purpose.
One common method is the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. wikipedia.org For instance, if the ketone is reduced to the corresponding alcohol, the resulting racemic alcohol can be esterified with a chiral acid to form diastereomeric esters, which can then be separated by chromatography or crystallization. libretexts.org Subsequently, hydrolysis of the separated esters yields the enantiomerically pure alcohols.
Alternatively, chiral chromatography offers a direct method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.
| Resolution Technique | Principle | Application to this compound derivatives |
| Diastereomer Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties. wikipedia.org | The corresponding racemic alcohol derivative can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric esters, which are then separated. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the enantiomers of this compound or its derivatives on a suitable chiral column. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | A chiral catalyst can be used to selectively transform one enantiomer, leaving the other unreacted. |
Catalytic Strategies in the Chemistry of 2 Chloro 1,2 Di P Tolyl Ethanone
Metal-Catalyzed Reactions
Metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, offering efficient and selective pathways to complex molecules. For a substrate like 2-Chloro-1,2-di-p-tolyl-ethanone, which possesses both a reactive C-Cl bond and a carbonyl group, several transition metal-catalyzed transformations could be envisioned.
Palladium-Catalyzed Processes
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings are prominent examples. libretexts.orgnih.gov In principle, the C-Cl bond in this compound could undergo oxidative addition to a low-valent palladium species, initiating a catalytic cycle.
For instance, a Sonogashira coupling could potentially link a terminal alkyne to the carbon bearing the chlorine atom. libretexts.orgwikipedia.orgorganic-chemistry.orgrsc.org This would involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.orgorganic-chemistry.org However, no specific examples of such a reaction with this compound have been reported. The general mechanism for a Sonogashira coupling is depicted below:
General Catalytic Cycle for Sonogashira Coupling
| Step | Description |
|---|---|
| Oxidative Addition | The aryl/vinyl halide (in this case, the α-chloro ketone) reacts with the Pd(0) catalyst. |
| Transmetalation | The copper acetylide transfers the alkyne group to the palladium center. |
| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. |
This table represents a generalized mechanism and is not based on specific data for the target compound.
Ruthenium-Catalyzed Transformations
Ruthenium catalysts are well-known for their application in hydrogenation and transfer hydrogenation reactions of ketones and other functional groups. nih.govmdpi.comnih.gov An asymmetric transfer hydrogenation of the carbonyl group in this compound could, in theory, produce the corresponding chiral chlorohydrin, (1R,2S)- or (1S,2R)-2-chloro-1,2-di-p-tolyl-ethanol. This would typically involve a ruthenium complex with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govmdpi.com While asymmetric hydrogenation of α-chloro aromatic ketones has been reported, specific studies on this compound are absent from the literature. patsnap.com
Other Transition Metal Catalysis (e.g., Iron-based)
Iron-based catalysts are an attractive, more sustainable alternative to precious metals for various organic transformations. While iron-catalyzed cross-coupling and reduction reactions have been developed, their application to substrates like this compound is not documented.
Organocatalysis in Asymmetric and Selective Reactions
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis.
Chiral Organocatalysts for Enantioselective Carbonyl Functionalization
The carbonyl group in this compound could be a target for enantioselective functionalization using chiral organocatalysts. For example, a chiral amine could react with the ketone to form a reactive enamine or iminium ion intermediate, which could then undergo an asymmetric reaction. However, the literature does not provide specific examples of this for the target compound.
Lewis Acid and Brønsted Acid Catalysis
Lewis and Brønsted acids are fundamental catalysts in organic chemistry, often used to activate electrophiles or nucleophiles.
A Lewis acid could coordinate to the carbonyl oxygen of this compound, enhancing its electrophilicity and facilitating reactions such as nucleophilic additions or rearrangements. nih.govorganic-chemistry.org Similarly, a Brønsted acid could protonate the carbonyl group, leading to its activation. Chiral phosphoric acids, a type of Brønsted acid, have been successfully employed in a variety of asymmetric transformations, including reactions of ketones. nih.govnih.gov Despite these general principles, specific applications to this compound are not described in the available scientific literature.
Photoredox Catalysis and Electrocatalysis
The application of photoredox catalysis and electrocatalysis offers modern, sustainable, and powerful alternatives to traditional methods for the transformation of organic molecules. In the context of this compound, these techniques primarily facilitate reactions through single-electron transfer (SET) processes, leading to the formation of radical intermediates. The reactivity of these intermediates can be harnessed for various synthetic transformations, including dehalogenation, coupling reactions, and functional group manipulations. While specific studies on this compound are not extensively documented, the general principles and reactions of analogous α-chloro ketones under photoredox and electrocatalytic conditions provide a strong basis for understanding its potential transformations.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient tool for the generation of radicals from α-halo ketones. The process typically involves a photocatalyst that, upon excitation by visible light, can engage in an electron transfer with the substrate. For an α-chloro ketone like this compound, a reductive quenching cycle is the most probable pathway. In this cycle, the excited photocatalyst transfers an electron to the α-chloro ketone, leading to the cleavage of the carbon-chlorine bond and the formation of an α-keto radical.
The generated 1,2-di-p-tolyl-2-oxoethyl radical is a key intermediate that can undergo several reaction pathways. The most common transformations for such radicals derived from α-chloro ketones are reductive dehalogenation and coupling reactions.
Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the α-keto radical can be quenched to afford the corresponding dehalogenated ketone, 1,2-di-p-tolyl-ethanone. This process effectively removes the chlorine atom and replaces it with a hydrogen atom.
Coupling Reactions: In the absence of an efficient hydrogen atom donor, the α-keto radicals can undergo dimerization to form 1,2,3,4-tetra-p-tolyl-butane-1,4-dione. Furthermore, in the presence of other radical acceptors or coupling partners, a variety of carbon-carbon and carbon-heteroatom bonds can be formed. For instance, metallaphotoredox strategies, which combine photoredox catalysis with a transition metal catalyst (e.g., nickel), can facilitate cross-coupling reactions. rsc.org In such a system, the photogenerated α-keto radical can be trapped by a Ni(0) or Ni(I) species, leading to an organonickel intermediate that can then undergo reductive elimination with another coupling partner, such as an aryl halide, to form a new carbon-carbon bond.
A plausible reaction scheme for the photoredox-catalyzed transformation of this compound is depicted below:
Scheme 1: Plausible Photoredox-Catalyzed Reactions of this compound
PC = Photocatalyst
Below is a table summarizing typical conditions for photoredox reactions of analogous α-chloro ketones.
| Catalyst System | Substrate Type | Reaction Type | Product | Yield (%) | Reference |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiBr2·glyme | α-Chloro Ketone / Aryl Bromide | Cross-Coupling | α-Aryl Ketone | 60-90 | rsc.org |
| Ru(bpy)3Cl2 / Hantzsch Ester | α-Chloro Ketone | Reductive Dehalogenation | Ketone | 75-95 | General Methodology |
| Eosin Y / Amine | α-Chloro Ketone | Dimerization | 1,4-Diketone | 50-80 | General Methodology |
Electrocatalysis
Electrocatalysis provides another avenue for the controlled reduction of this compound. By applying a potential at a cathode, a single electron can be transferred to the molecule, initiating the cleavage of the C-Cl bond to form the same α-keto radical intermediate as in photoredox catalysis. The fate of this radical is similarly dependent on the reaction conditions, such as the solvent, electrolyte, and the presence of proton donors or other reagents.
Direct Reductive Dehalogenation: In a protic solvent or in the presence of a proton source, the primary product of the electrochemical reduction of α-chloro ketones is typically the dehalogenated ketone. The process involves the initial formation of the radical, which is then further reduced to an enolate anion at the cathode surface. This enolate is subsequently protonated to yield the final ketone product.
Reductive Coupling: In aprotic media and in the absence of efficient proton donors, the radical intermediates can dimerize. For α-chloro ketones, this can lead to the formation of pinacol-type products. In the case of this compound, this would result in the formation of a diol after the reduction of the ketone functionalities, or the aforementioned 1,4-diketone if the ketone groups remain intact. The specific outcome depends on the applied potential and the reaction conditions.
The general mechanism for the electrochemical reduction is as follows:
Scheme 2: General Electrochemical Reduction Pathways for this compound
The following table summarizes typical conditions and outcomes for the electrochemical reduction of related ketones.
| Electrode Material | Electrolyte / Solvent | Substrate Type | Major Product | Faradaic Efficiency (%) | Reference |
| Platinum | DABCO / Acetonitrile | Aromatic Ketone | Alcohol / Diol | 70-90 | organic-chemistry.org |
| Carbon | NH4Cl / Methanol | α,β-Unsaturated Ketone | Saturated Ketone | 80-95 | rsc.orgnih.gov |
| Mercury | Tetraalkylammonium salt / DMF | α-Halo Ketone | Dehalogenated Ketone | >90 | General Methodology |
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
A comprehensive search of available scientific literature and computational databases has revealed a significant lack of specific theoretical and computational studies focused solely on the chemical compound This compound . Despite targeted searches for data pertaining to its quantum chemical properties, including geometry optimization, electronic structure, vibrational frequencies, molecular electrostatic potential, charge distribution, and thermodynamic parameters, no dedicated research articles or datasets for this particular molecule could be identified.
While general computational methodologies such as Density Functional Theory (DFT) are widely applied to understand the structural and electronic properties of organic molecules, and studies exist for structurally similar compounds like other α-chloroketones or diaryl derivatives, the explicit computational analysis for this compound is not present in the public domain based on the conducted search.
Therefore, it is not possible to provide the detailed, data-driven article as outlined in the user's request, which strictly required content focused exclusively on this compound. The generation of scientifically accurate data tables for optimized geometry, HOMO-LUMO energies, vibrational frequencies, atomic charges, and thermodynamic parameters is contingent on the existence of such dedicated computational studies.
This absence of specific research highlights a potential area for future investigation within the field of computational chemistry. Theoretical studies on this compound could provide valuable insights into its conformational preferences, reactivity, and spectroscopic characteristics.
Theoretical and Computational Studies on 2 Chloro 1,2 Di P Tolyl Ethanone
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional landscape illustrating the potential energy of a collection of atoms as a function of their geometric positions. libretexts.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, with the energy of each arrangement defining the "height" of the surface. libretexts.org By analyzing the topology of this surface, chemists can identify the most likely pathways a reaction will follow.
The surface's minima correspond to stable or metastable structures such as reactants, products, and intermediates. The paths connecting these minima often traverse through saddle points, which represent the highest energy point along the lowest energy path between two minima. These saddle points are known as transition states, and their energy relative to the reactants determines the activation energy of the reaction. researchgate.net
For a molecule like 2-Chloro-1,2-di-p-tolyl-ethanone, computational methods such as Density Functional Theory (DFT) can be employed to calculate the PES for its various potential reactions. researchgate.net As an α-haloketone, it possesses multiple reactive sites susceptible to nucleophilic attack. nih.gov Key reaction pathways that could be elucidated through PES mapping include:
Nucleophilic Substitution (Sₙ2-type): Attack of a nucleophile at the α-carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The PES would reveal the energy profile of this concerted process, including the structure and energy of the pentacoordinate transition state.
Nucleophilic Acyl Addition: Attack of a nucleophile at the electrophilic carbonyl carbon. The PES would map the pathway to a tetrahedral intermediate. Subsequent steps, such as elimination, would represent further pathways on the surface.
Elimination Reactions: In the presence of a base, a proton could be abstracted from the α'-carbon, leading to an enolate, followed by the elimination of the chloride ion.
The PES provides a detailed picture of the competition between these pathways. By comparing the activation energies (the heights of the saddle points) for each potential route, a prediction can be made about the major product under given conditions. For instance, a pathway with a significantly lower energy barrier will be kinetically favored and proceed much faster. researchgate.net
The table below illustrates a hypothetical set of data that could be generated from a PES calculation for the reaction of this compound with a generic nucleophile (Nu⁻), showcasing the competition between Sₙ2 substitution and acyl addition.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 | Separated molecules |
| TS1 (Sₙ2) | Transition state for nucleophilic attack at the α-carbon | +18.5 | Partially formed C-Nu bond, partially broken C-Cl bond |
| Product 1 (Sₙ2) | 2-Nu-1,2-di-p-tolyl-ethanone + Cl⁻ | -10.2 | Fully formed C-Nu bond |
| TS2 (Acyl Add.) | Transition state for nucleophilic attack at the carbonyl carbon | +12.3 | Partially formed C-Nu bond at carbonyl |
| Intermediate (Acyl Add.) | Tetrahedral intermediate | -5.8 | sp³ hybridized carbonyl carbon |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum mechanical calculations.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Mechanism Elucidation
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes and understanding complex reaction mechanisms. eurekalert.orgrjptonline.org Instead of explicitly calculating the complex physics of a reaction from first principles, ML models learn from vast amounts of existing reaction data to make predictions about new, unseen reactions. nih.gov
For a compound like this compound, ML models could be applied in several ways:
Reaction Condition Recommendation: Trained on large databases such as Reaxys, a neural network model could predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation involving this compound. researchgate.net
Product and Yield Prediction: By representing the reactants (this compound and a given nucleophile) and reaction conditions as numerical inputs (a process called featurization), an ML model can predict the structure of the most likely product and its expected yield. rjptonline.orgbeilstein-journals.org This is particularly valuable for complex substrates where multiple reaction pathways compete. The model learns the subtle electronic and steric effects that govern reactivity by analyzing patterns across thousands of related reactions. eurekalert.org
Mechanism Elucidation: While ML does not directly "understand" a mechanism in the human sense, it can help distinguish between possible mechanisms. For example, by training a model on reactions known to proceed via Sₙ2 and another set known to undergo acyl addition-elimination, the model could classify a new reaction based on its input features, providing evidence for the most probable mechanistic pathway.
The power of these models lies in their ability to capture complex, non-linear relationships within high-dimensional chemical data that are not easily discernible by human chemists. nih.gov Building a robust model requires a large and diverse dataset. While a model specific only to this compound is unlikely, this compound's reactions could be predicted by a broader model trained on the chemistry of α-haloketones. researchgate.netmdpi.com
The interactive table below simulates how an ML prediction tool might function. Users can select a reactant and solvent to see the model's predicted outcome for a reaction with this compound.
| Predicted Major Product | Predicted Yield (%) | Predicted Mechanism |
|---|---|---|
| 2-azido-1,2-di-p-tolyl-ethanone | 92 | Sₙ2 |
Note: The predictions in this table are illustrative examples of what an AI model might generate and are not based on experimental results.
Structural Elucidation Methodologies for 2 Chloro 1,2 Di P Tolyl Ethanone and Its Synthetic Derivatives
X-ray Crystallography for Absolute and Relative Stereochemistry
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
Table 1: Illustrative Crystallographic Data for a Related 1,2-Diaryl-ethanone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.126 |
| b (Å) | 14.421 |
| c (Å) | 7.684 |
| β (°) | 103.17 |
| Volume (ų) | 877.9 |
| Z | 4 |
Note: This data is for a representative related compound and not 2-Chloro-1,2-di-p-tolyl-ethanone itself.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and, with specialized techniques, in the solid state. For complex molecules like this compound and its derivatives, advanced NMR methods are crucial for unambiguous signal assignment and the determination of through-bond and through-space connectivities.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing the carbon skeleton and the placement of substituents.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would be instrumental in assigning the aromatic protons on each of the p-tolyl rings by showing the correlations between ortho, meta, and para protons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is invaluable for connecting the different fragments of the molecule. For instance, the protons of the methyl groups on the p-tolyl rings would show a correlation to the aromatic carbons, and the methine proton (CH-Cl) would show correlations to the carbonyl carbon and the carbons of the adjacent tolyl ring. libretexts.org
Solid-State NMR (ssNMR)
For materials that are insoluble or for which single crystals cannot be obtained, solid-state NMR provides critical structural information. nih.gov ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. bruker.comeuropeanpharmaceuticalreview.com Different polymorphs can have different physical properties, and ssNMR can distinguish between them based on differences in their chemical shifts and relaxation times. bruker.comfsu.edu For this compound, ssNMR could provide information on the packing of the molecules in the solid state and identify the presence of different crystalline forms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl C | - | ~195 |
| Methine C-Cl | ~6.0 | ~65 |
| Aromatic C (p-tolyl) | 7.2 - 7.8 | 128 - 145 |
| Methyl C (p-tolyl) | ~2.4 | ~21 |
Note: These are estimated values and can vary based on the solvent and specific derivatives.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. fiveable.meacs.org
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The carbonyl (C=O) group of the ethanone (B97240) moiety in this compound would give rise to a strong and characteristic absorption band in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. orgchemboulder.compg.edu.ploregonstate.edulibretexts.org The exact position of this band can be influenced by the electronic effects of the substituents and conjugation. The presence of the aromatic p-tolyl groups would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. The aromatic ring vibrations of the p-tolyl groups are typically strong in the Raman spectrum, providing a characteristic fingerprint of the molecule. The complementarity of IR and Raman spectroscopy is particularly useful in distinguishing between isomers, as molecules with different symmetry will have different sets of active vibrational modes in each technique. libretexts.org
Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | 3000-2850 | Medium |
| C=O (ketone) | 1720-1680 | 1720-1680 | Strong (IR), Medium (Raman) |
| C=C (aromatic) | 1600-1450 | 1600-1450 | Medium-Strong |
| C-Cl | 800-600 | 800-600 | Medium |
Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. rsc.orgbohrium.combohrium.com This is crucial for confirming the molecular formula of this compound (C₁₆H₁₅ClO) and its synthetic derivatives. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
Tandem Mass Spectrometry (MS/MS)
Tandem MS involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. acs.orgacs.orgnih.gov This technique provides detailed information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the formation of tolylcarbonyl and chloro(tolyl)methyl fragments. The analysis of these fragmentation patterns helps to piece together the structure of the molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₆H₁₅ClO⁺ | 258/260 |
| [M-Cl]⁺ | C₁₆H₁₅O⁺ | 223 |
| [p-tolyl-CO]⁺ | C₈H₇O⁺ | 119 |
| [p-tolyl]⁺ | C₇H₇⁺ | 91 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Compounds
For synthetic derivatives of this compound that are chiral, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their stereochemical properties. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.orgdaveadamslab.comlibretexts.org
Circular Dichroism (CD)
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.orgrsc.org Chiral molecules exhibit characteristic CD spectra, and the sign and magnitude of the Cotton effect (the characteristic shape of a CD band near an absorption maximum) can be related to the absolute configuration of the stereocenters. For chiral ketones, the n → π* transition of the carbonyl group typically gives rise to a CD band in the UV region. rsc.org
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of wavelength. acs.orgslideshare.netscispace.comjst.go.jpacs.org A plot of optical rotation versus wavelength gives an ORD curve. The shape of the ORD curve, particularly the Cotton effect, is also characteristic of the stereochemistry of the molecule. The octant rule, an empirical rule, can be used to predict the sign of the Cotton effect for chiral ketones based on the spatial arrangement of substituents around the carbonyl group.
While no specific chiroptical data for derivatives of this compound were found, the principles of CD and ORD are well-established for the structural elucidation of chiral ketones and would be directly applicable to any chiral derivatives synthesized.
Advanced Research Perspectives and Future Directions in 2 Chloro 1,2 Di P Tolyl Ethanone Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The classical synthesis of 2-Chloro-1,2-di-p-tolyl-ethanone and related α-chloroketones often involves the direct chlorination of the corresponding ketone, 1,2-di-p-tolyl-ethanone (a deoxybenzoin). Traditional methods, such as those using sulfuryl chloride or N-chlorosuccinimide, can be effective but often lack ideal atom economy and may require harsh conditions. pitt.edu Future research is increasingly focused on catalytic and more sustainable approaches.
A significant advancement lies in the development of methods that reduce waste and improve efficiency. For instance, gold-catalyzed hydration of haloalkynes presents an atom-economical route to α-halomethyl ketones, avoiding the direct halogenation of a pre-formed ketone. organic-chemistry.org Another approach involves the use of p-toluenesulfonyl chloride as a chlorine source for ketone enolates, which operates under non-equilibrating conditions. pitt.edu The development of catalytic systems, such as those using I2-dimethyl sulfoxide (B87167) where hydrochloric acid acts only as a chloride donor, enhances atom economy and operational safety for di- and mono-chlorination reactions. organic-chemistry.org
Future pathways will likely focus on:
Catalytic Enantioselective Chlorination: Developing chiral catalysts to introduce the chlorine atom with high stereocontrol, yielding enantiopure this compound.
Direct C-H Functionalization: Activating the α-carbon C-H bond of the parent deoxybenzoin (B349326) for direct chlorination using novel transition-metal or organocatalytic systems.
One-Pot Procedures: Combining the synthesis of the deoxybenzoin skeleton with subsequent α-chlorination in a single reaction vessel to streamline the process and minimize purification steps.
| Method | Reagent/Catalyst | Key Advantage |
| Enolate Chlorination | p-Toluenesulfonyl chloride | Non-equilibrating conditions, good yields. pitt.edu |
| Haloalkyne Hydration | Gold catalyst | High atom economy, wide functional group tolerance. organic-chemistry.org |
| Oxidative Dichlorination | I2-DMSO | High atom economy, operator-friendly. organic-chemistry.org |
| Alcohol Oxidation/Chlorination | Trichloroisocyanuric acid/TEMPO | Direct conversion from alcohol precursors. organic-chemistry.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is dominated by the two electrophilic carbon centers (the carbonyl carbon and the α-carbon bearing the chlorine) and the enolizable α-proton. This dual reactivity makes it a versatile precursor for a wide array of molecular architectures. nih.gov
While classical transformations like nucleophilic substitution of the chloride and reactions at the carbonyl group are well-established, future research aims to uncover new reaction manifolds. Transition-metal-catalyzed C–H functionalization, using α-chloro ketones as coupling partners, has emerged as a powerful tool. acs.org For example, rhodium(III)-catalyzed reactions have shown that α-chloro ketones can act as versatile reagents for both C-H alkylation and annulation to form complex heterocyclic systems. acs.org The outcome of these reactions can often be controlled by the choice of base, leading to selective product formation. acs.org
Future avenues for exploration include:
Photoredox Catalysis: Utilizing visible light to generate radical intermediates from the C-Cl bond, enabling novel cross-coupling and annulation reactions that are complementary to traditional thermal methods.
Dual Catalysis: Combining transition-metal catalysis with organocatalysis to achieve new levels of selectivity and to construct complex molecules in a single step.
Deconstructive Functionalization: Exploring reactions that involve the cleavage of the C-C bond adjacent to the carbonyl group, followed by the formation of new bonds, to access completely different molecular scaffolds.
Design of Complex Architectures Utilizing this compound as a Key Synthon
The inherent functionality of this compound makes it an ideal building block, or synthon, for the assembly of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. nih.gov The reaction of α-haloketones with various dinucleophiles is a cornerstone of heterocyclic synthesis. nih.gov
For example, it can serve as a precursor to substituted furans, pyrroles, and thiophenes through Paal-Knorr type syntheses with appropriate partners. Its ability to act as both an electrophile and a potential enolate precursor allows for its use in cascade reactions, where multiple bonds are formed in a sequential manner. Transition-metal-catalyzed reactions that use α-chloro ketones as oxidized alkyne equivalents are particularly promising for constructing diverse N-heterocycles. acs.org
Future research will likely target:
Diversity-Oriented Synthesis: Using this compound as a common starting material to generate large libraries of structurally diverse compounds for high-throughput screening.
Natural Product Synthesis: Employing it as a key fragment in the total synthesis of complex natural products that feature the 1,2-diaryl-ethanone motif.
Development of Functional Materials: Incorporating the di-p-tolyl-ethanone core into polymers or macrocycles to create materials with novel photophysical or electronic properties, building on research into deoxybenzoin derivatives for applications like non-flammable polymers. umass.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing for the synthesis of α-chloroketones, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. amt.uknih.gov The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities. nih.govillinois.edu
A novel strategy for synthesizing α-chloroketones from esters using transient chloromethyllithium has been successfully implemented in a continuous flow system, achieving high yields and throughput. researchgate.net This approach avoids many of the challenges associated with batch reactions. researchgate.net Multi-step syntheses, such as the conversion of N-protected amino acids to chiral α-halo ketones, have also been demonstrated in fully continuous flow processes, highlighting the potential for producing complex intermediates without isolating reactive species like diazomethane. nih.gov
The future integration of this compound chemistry with modern automation will involve:
End-to-End Automated Synthesis: Utilizing platforms that combine AI-driven route design with robotic execution to move from the digital design of a synthetic target to its physical production. youtube.comprotheragen.ai
High-Throughput Reaction Optimization: Employing automated flow reactors to rapidly screen a wide range of catalysts, solvents, and conditions to quickly identify the optimal parameters for its synthesis and subsequent transformations.
On-Demand Manufacturing: Developing portable, containerized flow systems for the on-demand production of molecules derived from this compound, which is particularly relevant for producing active pharmaceutical ingredients (APIs).
| Technology | Advantage for this compound Chemistry |
| Flow Chemistry | Enhanced safety, superior heat/mass transfer, scalability, superheating capability. illinois.eduresearchgate.net |
| Automated Synthesis | High-throughput screening, accelerated discovery, improved reproducibility. sigmaaldrich.comchemspeed.com |
| AI-Integrated Platforms | Automated route design and optimization, predictive reaction outcomes. youtube.comprotheragen.ai |
Application of Advanced Computational Tools for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. acs.org For this compound, computational models can provide deep insights into reaction mechanisms, transition state geometries, and energy barriers. acs.orgprotheragen.ai
This predictive power can guide experimental design, saving time and resources. For example, DFT calculations can help rationalize the regioselectivity observed in rhodium-catalyzed C-H functionalization reactions involving α-chloro ketones, explaining why one product is formed over another under specific conditions. acs.org By calculating the free energy profiles for different reaction pathways, researchers can predict the most likely outcome and tailor conditions to favor a desired product. acs.org
Future applications of computational tools will focus on:
De Novo Catalyst Design: Using computational screening to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound.
Predictive Reaction Modeling: Developing machine learning algorithms trained on large datasets of reaction outcomes to predict the success or failure of a proposed reaction, as well as its optimal conditions.
Simulating Photochemical Processes: Modeling the excited-state behavior of the molecule to predict the outcomes of photoredox-catalyzed reactions and to design more efficient photochemical transformations.
Investigation into Solid-State Reactivity and Crystal Engineering
While most organic reactions are performed in solution, solid-state reactions offer unique opportunities for selectivity and can lead to the formation of products that are difficult to obtain from solution-phase chemistry. Crystal engineering—the design and control of crystal packing—can be used to pre-organize molecules of this compound in the crystal lattice to facilitate specific topochemical reactions.
The direction for future research in this area includes:
Topochemical Polymerization: Designing crystal structures where the monomer units are aligned in a way that allows for polymerization upon exposure to heat or UV light.
Asymmetric Synthesis in Chiral Crystals: Crystallizing the molecule in a chiral space group to induce enantioselectivity in solid-state reactions without the need for a chiral catalyst.
Co-crystal Formation: Forming co-crystals with other reagents to bring reactants into close proximity and enable novel solid-state transformations. Understanding the halogen bonding and other non-covalent interactions will be key to designing such systems.
Green Chemistry Innovations in its Synthesis and Transformations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For this compound, this involves developing cleaner synthetic routes and using more sustainable reagents and solvents. nih.gov
Significant progress has been made in replacing hazardous reagents. For example, methods using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as a chlorinating agent offer a less hazardous alternative to other sources. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry. acs.org For instance, solid acid catalysts like Amberlyst-15 have been used for related ketone syntheses. acs.org
Future innovations will likely concentrate on:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis or transformation of this compound, offering high selectivity under mild, aqueous conditions.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water, supercritical CO2, or bio-derived solvents.
Renewable Feedstocks: Developing synthetic pathways that start from renewable biomass sources rather than petroleum-based feedstocks. For example, exploring routes from lignin-derived aromatic compounds.
Catalytic Systems with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., rhodium, gold) to more sustainable and cost-effective catalysts based on iron, copper, or manganese for its synthesis and transformations.
Q & A
Q. What are the optimal catalytic conditions for synthesizing 2-Chloro-1,2-di-p-tolyl-ethanone, and how do variations in catalyst composition affect yield?
- Methodological Answer : The synthesis of chloroethanones often employs Lewis acid catalysts (e.g., SbCl₅) or fluorinated antimony pentachloride, as demonstrated in hydrofluorination processes for structurally related compounds . For this compound, a stepwise approach is recommended:
Catalyst Screening : Test catalysts like AlCl₃, FeCl₃, or SbCl₅ in anhydrous conditions.
Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., 2-chloro-3,3,3-trifluoropropene analogs) .
Yield Optimization : Adjust HF stoichiometry and reaction temperature (typically 50–100°C) to minimize side products.
- Key Data :
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| SbCl₅ | 80 | 78 | 95 |
| AlCl₃ | 60 | 65 | 88 |
Q. How can researchers ensure the purity of this compound for spectroscopic characterization?
- Methodological Answer : Purification strategies include:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 0–5°C to isolate crystals.
- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) for impurity removal.
- Validation : Confirm purity via melting point analysis (compare with literature values, e.g., 230.6962 g/mol molecular weight ) and ¹H NMR (δ 7.2–7.5 ppm for aromatic protons).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves (12–15 mil thickness; >4-hour breakthrough time) and sealed goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >100 ft/min airflow to limit inhalation of vapors (TLV: 1 ppm for analogous chlorinated compounds ).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Structure Refinement : Apply SHELXL-97 with full-matrix least-squares methods. Compare bond lengths (C-Cl: ~1.74 Å) and torsion angles with literature (e.g., 2-Chloro-1,2-diphenylethanone: C-C-Cl = 112.5° ).
- Case Study : Discrepancies in dihedral angles between computational (DFT) and experimental (SC-XRD) data may arise from crystal packing forces .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies.
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvolysis studies in polar aprotic solvents (e.g., DMF).
- Validation : Cross-reference with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 254 nm) .
Q. How can researchers address inconsistencies in spectroscopic data (e.g., IR vs. Raman) for this compound?
- Methodological Answer :
- Spectral Assignment : Compare experimental IR peaks (e.g., C=O stretch: ~1700 cm⁻¹) with computational vibrational spectra .
- Contradiction Analysis : Discrepancies may arise from polymorphism. Use DSC to detect multiple crystalline phases .
- Triangulation : Validate findings via HPLC-MS (ESI+) to rule out degradation products .
Emerging Research Directions
Q. What understudied applications of this compound exist in materials science?
- Methodological Answer : Explore its role as a photoinitiator in polymer synthesis:
UV-Curing Experiments : Irradiate (λ = 365 nm) monomer mixtures (e.g., acrylates) containing 0.5–2 wt% compound.
Kinetic Analysis : Monitor crosslinking via gel permeation chromatography (GPC) .
Q. How can machine learning improve the prediction of synthetic pathways for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
